4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine is a compound belonging to the class of dihydropyridines, which are characterized by their bicyclic structure containing a pyridine ring fused to a cyclopentane ring. This specific compound features a trifluoromethyl group, which enhances its chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group is particularly notable due to its influence on the compound's reactivity and biological activity.
The compound is classified as a dihydropyridazine derivative. Dihydropyridines are well-known for their diverse biological activities, including antihypertensive and anticancer properties. The synthesis and characterization of such compounds have been extensively studied, highlighting their significance in pharmaceutical research .
The synthesis of 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine can be achieved through several methods, including:
The specific conditions for synthesizing 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine may vary based on the chosen method, but generally involve careful control of temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine can be represented as follows:
The structure includes:
4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine can participate in various chemical reactions due to its functional groups:
The specific reaction conditions (e.g., temperature, solvent, catalyst) must be optimized for each type of reaction to achieve desired outcomes efficiently.
The mechanism of action for 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine typically involves interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability.
Studies have indicated that dihydropyridine derivatives exhibit various pharmacological effects, including vasodilation and modulation of calcium channels in cardiac tissues . The specific interactions at a molecular level often require detailed biochemical assays for elucidation.
Relevant data from spectroscopic analyses (NMR, IR) provide insights into bonding characteristics and functional groups present within the molecule .
4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine has potential applications in:
The synthesis of 4-methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine leverages modified Hantzsch-type multi-component reactions (MCRs), which traditionally enable efficient construction of nitrogen-containing heterocycles through convergent bond-forming processes. Classical Hantzsch dihydropyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia [1]. For pyridazinone targets, this paradigm has been adapted to incorporate hydrazide derivatives as the nitrogen source alongside trifluoromethyl-containing building blocks and carbonyl components.
A representative approach utilizes phenylhydrazine, ethyl 4,4,4-trifluoroacetoacetate, and a suitable methyl-containing ketone (e.g., pentane-2,4-dione) under mild acid or base catalysis. This one-pot cyclocondensation proceeds via sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration steps, yielding the 1,4-dihydropyridazine core with the trifluoromethyl group pre-installed at C-5 [5]. The inherent atom economy and convergence of MCRs significantly reduce synthetic steps compared to linear strategies.
Recent innovations focus on enhancing efficiency and scope. Heteropoly acid catalysts supported on iron phosphate nanotubes (e.g., 5W-FeP), developed for Hantzsch dihydropyridine synthesis, demonstrate exceptional promise under ultrasound irradiation. These catalysts provide enhanced Lewis acidity, improved surface area, and superior reducibility, achieving yields of 88–92% for structurally related 1,4-dihydropyridines under mild conditions [2]. While directly applied to dihydropyridines, the methodology translates effectively to dihydropyridazines, offering excellent functional group tolerance and facile catalyst recovery/reuse for up to six cycles without significant activity loss.
Table 1: Modifications to MCR Strategies for Pyridazinone Synthesis
Component Variation | Catalyst System | Reaction Conditions | Reported Yield Range | Key Advantage |
---|---|---|---|---|
Phenylhydrazine + Trifluoro-β-ketoester + 1,3-Dicarbonyl | FeP-Supported HPA | Ultrasound, 50-60°C, 1-2h | 85-90% (extrapolated) | High catalyst recyclability |
Arylhydrazine + Ethyl 4,4,4-trifluoroacetoacetate + β-Ketoaldehyde | PTSA, Acetic Acid | Reflux, 6-12h | 60-75% | Simplicity, readily available catalysts |
Hydrazide + Malononitrile Derivative + Aldehyde | Piperidine, Ethanol | RT to Reflux, 3-8h | 70-92% (related systems) | Access to diverse C-3/C-5 substituents |
Enantioselective synthesis of 4-methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine presents significant challenges due to the compound's conformational flexibility and the prochiral nature of its precursor imines/enones. Catalytic asymmetric strategies primarily focus on two approaches: chiral metal-complex catalysis and organocatalysis, targeting the creation of stereocenters at C-4.
Chiral Lewis acid catalysts, particularly those based on copper or palladium complexes with bisoxazoline (BOX) or phosphinooxazoline (PHOX) ligands, facilitate asymmetric versions of the Hantzsch-inspired MCR. These catalysts activate electrophilic components (e.g., aldehydes or α,β-unsaturated carbonyls), enabling enantioselective nucleophilic addition or cyclization steps. For instance, a Cu(I)-(R)-DTBM-SEGPHOS complex catalyzes the asymmetric addition of hydrazine derivatives to trifluoromethylated enones, affording chiral intermediates with enantiomeric excess (ee) up to 88% prior to cyclization [5].
Organocatalytic desymmetrization offers a metal-free alternative. Chiral secondary amines (e.g., MacMillan catalysts or diarylprolinol silyl ethers) catalyze asymmetric Michael additions between N-phenylhydrazinecarboxamides and trifluoromethylated acceptors like ethyl 4,4,4-trifluoro-2-butynoate. Subsequent cyclization furnishes the dihydropyridazine ring with moderate to good enantioselectivity (typically 70-85% ee). Hydrogen bonding catalysts, such as thiourea derivatives (e.g., Takemoto's catalyst), provide complementary routes by activating substrates through directed hydrogen bonding networks [10].
A notable limitation remains the direct enantioselective functionalization of the pre-formed dihydropyridazine core. While enzymatic resolution has been explored for related 1,4-dihydropyridines [1], its application to 4-methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine is underexplored. Current efforts focus on developing chiral Pd(0) catalysts for allylic alkylation at C-4, potentially enabling direct enantioenrichment of the heterocycle.
Installing the trifluoromethyl group at the C-5 position after constructing the dihydropyridazine core offers strategic advantages in diversification. Late-stage trifluoromethylation circumvents limitations associated with pre-functionalized building blocks, enabling access to analogs where trifluoromethyl-containing precursors are unstable or inaccessible. Key methodologies include:
Radical Trifluoromethylation: Copper-catalyzed C(sp³)–H trifluoromethylation using (bpy)Zn(CF₃)₂ complexes represents a powerful atom-economical approach. This method leverages benzylic-like C–H activation adjacent to the pyridazine nitrogen. A catalytic system comprising Cu(I) phenanthroline complexes and a mild oxidant generates the ·CF₃ radical, which reacts with the nucleophilic C-5 position (activated by the electron-donating 4-methyl group and adjacent nitrogen). This approach demonstrates broad functional group tolerance and is applicable to complex dihydropyridazine derivatives [6].
Photoredox-Catalyzed C–H Functionalization: Metal-free, organophotoredox catalysis provides a complementary strategy for site-selective trifluoromethylation. Utilizing electron-deficient aryl sulfonium salts (e.g., Ar-S(Ph)CF₃⁺) or phthalimide-based reagents (Phth-SCF₃) in combination with photocatalysts like 4CzIPN under visible light irradiation enables direct C-5–CF₃ bond formation via an inner-sphere radical mechanism. This method exhibits remarkable regioselectivity for benzylic-type positions (such as C-5 in the dihydropyridazine scaffold) over other potential C(sp³)–H sites, even in complex molecules [3] [9]. Yields typically range from 60% to 81% for heteroarenes under optimized conditions (MeCN, K₂CO₃, blue LEDs).
Electrophilic Trifluoromethylation: Reagents such as Togni's reagent (I-CF₃) or Umemoto's reagent (S-CF₃⁺) enable electrophilic trifluoromethylation. In the presence of a Lewis or Brønsted base, the nucleophilic C-5 position of the dihydropyridazine ring can attack these electrophilic trifluoromethyl sources. While effective, this method can suffer from competing side reactions at nitrogen atoms within the ring [4].
Table 2: Late-Stage Trifluoromethylation Methods for C-5 Functionalization
Methodology | Key Reagent/Catalyst | Mechanism | Optimal Conditions | Limitations |
---|---|---|---|---|
Copper-Catalyzed C(sp³)–H Activation | (bpy)Zn(CF₃)₂, Cu(I) Catalyst | Radical | DMF, 80-100°C, N₂ atmosphere | Requires activated C-H position |
Photoredox Catalysis | Phth-SCF₃, 4CzIPN | Radical (Inner-Sphere HAT) | MeCN, K₂CO₃, Blue LEDs, RT | Sensitive to oxygen, solvent dependent |
Electrophilic Trifluoromethylation | Togni Reagent I (I-CF₃) | Polar (Sₙ2/E) | DCM, RT, Base (e.g., K₂CO₃) | Competing N-trifluoromethylation |
Addressing the environmental impact of synthesizing 4-methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine is crucial for sustainable pharmaceutical development. Green chemistry principles guide innovations focusing on solvent elimination/replacement, energy reduction, and catalytic efficiency:
Solvent-Free Synthesis: Mechanochemical approaches using ball milling or grinding enable the Hantzsch-inspired cyclocondensation without solvents. Reactants (phenylhydrazine, trifluoroacetoacetate, and acetylacetone) are ground together with a minimal catalytic amount of p-toluenesulfonic acid (PTSA) or silica sulfuric acid. This method drastically reduces waste, shortens reaction times (from hours to 30-60 minutes), and often improves yields compared to traditional reflux conditions [1] [2].
Ultrasound-Assisted Catalysis: As highlighted earlier, ultrasound irradiation significantly accelerates MCRs catalyzed by supported heteropoly acids (e.g., 5W-FeP). Cavitation effects enhance mass transfer and reagent mixing, enabling reactions to proceed at lower temperatures (50–60°C vs. reflux) with completion within 1–2 hours instead of 12–24 hours. This translates to substantial energy savings and reduced reaction times while maintaining high yields and chemoselectivity [2].
Eco-Friendly Solvent Systems: When solvents are necessary, replacing traditional volatile organic compounds (VOCs) like DMF or toluene with bio-based solvents (e.g., cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (2-MeTHF)) or deep eutectic solvents (DESs) derived from choline chloride and urea/glycerol significantly improves the process sustainability profile. These solvents often enhance product solubility and facilitate easier separation. Microwave irradiation in these green solvents further boosts efficiency, providing rapid and uniform heating [1].
Catalyst Design and Recovery: The development of robust, recyclable catalysts is paramount. Iron phosphate nanotube-supported heteropoly acids exemplify this principle, offering high activity, easy separation via filtration, and efficient reuse for multiple cycles without leaching or significant loss of activity. Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂-HPA) represent another advancement, enabling catalyst recovery using simple magnets, minimizing catalyst consumption and waste generation [2].
Table 3: Green Synthesis Metrics Comparison
Parameter | Traditional Synthesis | Solvent-Free Ball Milling | Ultrasound w/ HPA Catalyst |
---|---|---|---|
Reaction Time | 6-24 hours | 0.5-1 hour | 1-2 hours |
Temperature | Reflux (80-110°C) | Ambient (mechanical energy) | 50-60°C |
Solvent Volume | 10-50 mL/g product | 0 mL | <5 mL (catalyst suspension) |
Catalyst Loading | 10-20 mol% (homogeneous) | 5-10 mol% | ~1 wt% (heterogeneous) |
Estimated E-factor (kg waste/kg product) | >50 | <5 | 10-20 |
Reusability | None (homogeneous) | Limited | >6 cycles |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1